3-Acetylamino-2-ethyl-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-8(2)16/h4-7H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUCZZYULTILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445091 | |
| Record name | 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-24-6 | |
| Record name | 3-ACETYLAMINO-2-ETHYL-4(3H)-QUINAZOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetylamino 2 Ethyl 4 3h Quinazolinone and Its Analogs
Established Synthetic Pathways to the Quinazolinone Core
The quinazolinone moiety is a foundational structure in numerous biologically active compounds, leading to the development of diverse synthetic routes. scholarsresearchlibrary.com These methods typically involve the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring, starting from derivatives of anthranilic acid.
The Niementowski quinazoline (B50416) synthesis is a classical and widely used method for forming the 3H-quinazolin-4-one ring. nih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. nih.govwikipedia.orgchemeurope.com The original protocol often requires high temperatures and can result in lengthy reaction times. nih.gov
Stefan Niementowski first discovered that reacting anthranilic acids with amides leads to the formation of 4-oxo-3,4-dihydroquinazolines. nih.govwikipedia.org Variations of this synthesis have been developed to improve efficiency and yield. For instance, the reaction can be accelerated using microwave irradiation, which significantly reduces reaction times and often provides better yields. ijprajournal.com Researchers have successfully used microwave-assisted Niementowski reactions to prepare quinazolinones, sometimes using solid-supported reagents like acidic alumina (B75360) or montmorillonite (B579905) K-10 to achieve solvent-free conditions. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Heating | Thermal (Oil Bath) | Microwave Irradiation |
| Reaction Time | Hours ijprajournal.com | Minutes nih.govijprajournal.com |
| Temperature | 130–150 °C ijprajournal.com | Up to 150 °C frontiersin.org |
| Yield | Moderate to Good | Often Improved scholarsresearchlibrary.comnih.gov |
| Conditions | Often harsh nih.gov | Milder, environmentally benign scholarsresearchlibrary.com |
A frequently employed and versatile route to 2,3-disubstituted 4(3H)-quinazolinones involves the use of a 4H-3,1-benzoxazin-4-one intermediate. nih.govresearchgate.netnih.gov This two-step process begins with the acylation of anthranilic acid, typically with an acyl chloride or acid anhydride (B1165640). nih.govnih.govnih.gov The resulting N-acylanthranilic acid is then subjected to dehydrative cyclization, commonly using acetic anhydride, to yield the benzoxazinone (B8607429) ring. nih.govnih.govnih.gov
In the second step, the benzoxazinone intermediate is treated with a primary amine or other nitrogen nucleophile. researchgate.netnih.gov The amine attacks the carbonyl carbon, leading to the opening of the benzoxazinone ring, followed by cyclization and elimination of a water molecule to form the desired 4(3H)-quinazolinone. researchgate.net This method is highly adaptable for creating a wide variety of quinazolinones by simply changing the amine used in the final step. nih.govnih.gov
Beyond the Niementowski synthesis, various other condensation reactions starting from anthranilic acid or its derivatives are used to construct the quinazolinone scaffold. wikipedia.org One common approach is the three-component reaction of anthranilic acid, an amine, and an orthoester. researchgate.net This one-pot synthesis is an efficient way to generate 3-substituted quinazolin-4(3H)-ones. researchgate.net
Alternatively, anthranilic acid can be reacted with formamide (B127407) to produce the parent 4(3H)-quinazolinone. ijarsct.co.inresearchgate.net This reaction can be performed by heating the components together, sometimes in the presence of a catalyst. ijarsct.co.innih.gov Other derivatives, such as 2-aminobenzamides, can also undergo cyclization reactions with reagents like aldehydes or alcohols to yield quinazolinones. nih.govorganic-chemistry.org These condensation methods are valued for their directness and the accessibility of the starting materials. researchgate.net
Microwave irradiation has emerged as a powerful tool in the synthesis of quinazolinones, offering significant advantages over conventional heating methods. scholarsresearchlibrary.comfrontiersin.org This technology is praised for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. scholarsresearchlibrary.comijprajournal.comfrontiersin.org Microwave-assisted synthesis is considered an environmentally benign or "green" chemistry approach because it is energy-efficient and can often be performed under solvent-free conditions or in environmentally friendly solvents like water. rsc.orgsci-hub.cat
This technique has been successfully applied to nearly all major pathways for quinazolinone synthesis, including the Niementowski reaction, the benzoxazinone pathway, and various multicomponent condensation reactions. nih.govijprajournal.comresearchgate.netrsc.org For example, the acid-catalyzed coupling of anthranilic acids with amides can be completed in as little as 10 minutes under microwave irradiation. ijprajournal.com Similarly, iron-catalyzed cyclization reactions in water have been developed for a rapid and efficient synthesis of quinazolinone derivatives under microwave heating. sci-hub.cat The use of microwaves facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. rsc.org
Table 2: Examples of Microwave-Assisted Quinazolinone Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Anthranilic Acids, Amides | Acidic Alumina, MW | 4(3H)-Quinazolinones | nih.gov |
| 2-Halobenzoic Acids, Amidines | Iron Catalyst, Water, MW | Quinazolinone Derivatives | sci-hub.cat |
| o-Aminobenzamides, Aldehydes | KMnO4, MW | 4(3H)-Quinazolinones | nih.gov |
Targeted Synthesis of 3-Acetylamino-2-ethyl-4(3H)-quinazolinone
The specific synthesis of this compound involves the initial construction of a 2-ethyl-substituted quinazolinone core, followed by the introduction of an amino group at the N-3 position and its subsequent acetylation.
The direct precursor for the target compound is 3-amino-2-ethyl-4(3H)-quinazolin-4-one. The synthesis of this intermediate can be achieved in a two-step process starting from methyl anthranilate. researchgate.net First, methyl anthranilate is treated with propionyl chloride to form the corresponding amide. researchgate.net This amide is then reacted with hydrazine (B178648) to facilitate cyclization, yielding 3-amino-2-ethyl-4(3H)-quinazolin-4-one. researchgate.net
The final step is the acetylation of the 3-amino group. This transformation is typically accomplished by reacting the 3-amino-2-ethyl-4(3H)-quinazolin-4-one with an acetylating agent. A common and effective method for this type of acylation is the use of acetic anhydride. mdpi.com The reaction can be carried out by refluxing the 3-amino-quinazolinone precursor with acetic anhydride in a suitable solvent, such as dry toluene, to yield the final product, this compound. mdpi.com
Role of Acylating Agents in N3-Functionalization
The introduction of an acetylamino group at the N3 position of the quinazolinone ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through the acylation of a 3-amino-2-ethyl-4(3H)-quinazolinone precursor. The role of the acylating agent in this context is to act as an electrophilic source of an acetyl group, which is transferred to the nucleophilic nitrogen of the 3-amino substituent.
Commonly employed acylating agents for this purpose include acetyl chloride and acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (chloride in the case of acetyl chloride, or an acetate (B1210297) ion for acetic anhydride), resulting in the formation of a stable amide bond and yielding the final 3-acetylamino product.
In synthetic schemes for related structures, the final step often involves the acylation of a hydrazine moiety attached to the quinazolinone core using various acid chlorides, demonstrating this fundamental transformation. nih.gov This step is crucial for building the specific N3-acylamino functionality required for the target compound.
Synthesis of Related 3-Acylamino-2-alkyl-4(3H)-quinazolinones
The synthesis of 3-acylamino-2-alkyl-4(3H)-quinazolinones, including the 2-ethyl analog, generally follows a modular approach. The primary objective is the construction of the core 2,3-disubstituted quinazolinone ring system, which is then elaborated. A key intermediate for this class of compounds is the corresponding 3-amino-2-alkyl-4(3H)-quinazolinone. Once this intermediate is secured, the final acylation step, as described previously, can be performed.
General Strategies for 2,3-Disubstituted Quinazolin-4(3H)-ones
Several robust and versatile methods have been developed for the synthesis of the 2,3-disubstituted quinazolin-4(3H)-one skeleton. researchgate.net Many of these strategies begin with readily available anthranilic acid or its derivatives. nih.govrjptonline.org
One of the most prevalent and classic routes involves the initial conversion of anthranilic acid into a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. ijprajournal.com This is typically accomplished by reacting anthranilic acid with an acylating agent, such as propionyl chloride or propionic anhydride, followed by cyclodehydration, often using acetic anhydride. nih.gov The resulting 2-ethyl-4H-3,1-benzoxazin-4-one can then be treated with a primary amine or a substituted hydrazine. rjptonline.org For the synthesis of the target compound's precursor, reaction with hydrazine hydrate (B1144303) cleaves the benzoxazinone ring and facilitates recyclization to form the desired 3-amino-2-ethyl-4(3H)-quinazolinone. ijprajournal.com
Another powerful and modern approach is the use of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. researchgate.netrsc.org A common MCR strategy for 2,3-disubstituted quinazolinones involves the one-pot reaction of isatoic anhydride, a primary amine, and an orthoester. researchgate.netrsc.org This method can be performed under solvent-free conditions with either conventional heating or microwave irradiation, the latter often leading to significantly reduced reaction times and improved yields. rjptonline.orgresearchgate.net The reaction is compatible with a wide range of amines and orthoesters, allowing for diverse substitutions at the 2 and 3 positions. rsc.org
The table below summarizes these general synthetic strategies.
| Strategy | Starting Materials | Key Reagents | Intermediate | Key Features |
|---|---|---|---|---|
| Benzoxazinone Route | Anthranilic Acid | 1. Propionyl Chloride / Propionic Anhydride 2. Hydrazine Hydrate | 2-Ethyl-4H-3,1-benzoxazin-4-one | Stepwise, reliable, and high-yielding classical method. nih.govijprajournal.com |
| Multicomponent Reaction (MCR) | Isatoic Anhydride | Primary Amine (or Hydrazine), Orthoester (e.g., Triethyl orthoacetate) | (Not Isolated) | One-pot, efficient, often solvent-free, and amenable to microwave-assisted synthesis. researchgate.netrsc.org |
Regioselective Functionalization Approaches in Quinazolinone Synthesis
Regioselectivity is a critical consideration in the synthesis of complex quinazolinone derivatives, ensuring that functional groups are installed at the correct positions. The general strategies discussed for preparing 2,3-disubstituted quinazolinones inherently rely on regioselective reactions. For instance, in the benzoxazinone route, the reaction with an amine occurs selectively at the C4 carbonyl group, leading to a specific ring-opened intermediate that cyclizes to the desired quinazolinone isomer.
Beyond the construction of the core heterocycle, modern synthetic methods allow for the regioselective functionalization of the quinazolinone scaffold itself, particularly on the fused benzene ring. Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. acs.orgrsc.org These methods enable the direct introduction of substituents at specific positions, which would be difficult to achieve through classical approaches.
For example, ruthenium(II)-catalyzed reactions have been developed for the regioselective C-5 alkenylation of quinazolinone systems. acs.org In these reactions, a directing group, such as an amide functionality within a substituent at the N3 position, guides the metal catalyst to activate a specific C-H bond (in this case, at C5), leading to highly selective functionalization. acs.org Similarly, palladium-catalyzed intramolecular C-H amination has been used to create fused quinazolinone heterocycles with absolute regioselectivity, producing specific linear isomers exclusively. nih.gov These advanced techniques highlight the level of control that can be exerted in quinazolinone synthesis, allowing for the precise architectural design of complex molecules. nih.gov
Reactivity and Transformation Pathways of 3 Acetylamino 2 Ethyl 4 3h Quinazolinone
Directed Lithiation Reactions of 3-Acylamino-4(3H)-quinazolinones
Directed lithiation has proven to be an effective strategy for the regioselective introduction of substituents into the 3-acylamino-4(3H)-quinazolinone system. cardiff.ac.ukacs.org The acylamino group at the N3-position directs the lithiation to specific sites on the molecule, depending on the substitution pattern and the stoichiometry of the base used. cardiff.ac.uk The most common and effective base for these transformations is lithium diisopropylamide (LDA) in an anhydrous tetrahydrofuran (B95107) (THF) solvent at low temperatures, typically -78 °C. cardiff.ac.ukacs.org
For 3-acylamino-4(3H)-quinazolinones that lack a 2-alkyl substituent, the lithiation process occurs in a stepwise manner. cardiff.ac.uk The first equivalent of LDA deprotonates the most acidic proton, which is located on the N3-amide nitrogen, to form a monolithium reagent. cardiff.ac.uk The addition of a second molar equivalent of LDA results in the removal of a proton from the C2-position of the quinazolinone ring, forming a dilithium (B8592608) reagent. cardiff.ac.uk This C2-lithiated intermediate is then amenable to reaction with various electrophiles, allowing for the introduction of substituents at this position. cardiff.ac.uk This regioselectivity is a hallmark of directed metalation, where the initial coordination of the lithium base to the acylamino group directs deprotonation to a nearby site.
In the specific case of 3-acetylamino-2-ethyl-4(3H)-quinazolinone, the presence of the 2-ethyl group alters the site of the second deprotonation. acs.org While the first equivalent of LDA still removes the N3-amide proton, the second equivalent of LDA regioselectively deprotonates the benzylic position of the 2-ethyl group (the α-carbon). acs.orgresearchgate.net This is because the protons on this carbon are more acidic than the remaining protons on the aromatic ring or the terminal methyl group of the ethyl substituent. acs.org This benzylic lithiation provides a powerful method for the side-chain elaboration of the 2-ethyl group, leading to a variety of 2-substituted derivatives that would be difficult to access through other synthetic routes. acs.orgnih.gov
The formation of monolithium and dilithium reagents from this compound is a sequential process achieved by controlling the stoichiometry of the LDA base. acs.org
Monolithium Reagent : The addition of one molar equivalent of LDA in THF at -78 °C leads to the rapid deprotonation of the N-H bond of the acetylamino group. This results in the formation of a monolithium species, which typically presents as a yellow solution. cardiff.ac.ukacs.org
Dilithium Reagent : The introduction of a second molar equivalent of LDA to the monolithium reagent at -78 °C effects a second deprotonation. For the 2-ethyl substituted quinazolinone, this occurs at the benzylic carbon of the ethyl group. acs.orgnih.gov The formation of this dilithium intermediate is often accompanied by a distinct color change to a deep red solution. acs.org This dianion is the key reactive intermediate for subsequent electrophilic substitution reactions. acs.org Successful lithiation is typically achieved using 2.2 molar equivalents of LDA in THF at -78 °C for one hour. acs.org
Electrophilic Substitution Reactions of Lithiated Intermediates
The dilithium reagents generated from this compound are potent nucleophiles that react readily with a wide array of electrophiles. acs.org These reactions are typically performed by adding the electrophile to the solution of the lithiated intermediate at low temperatures, followed by quenching with an aqueous solution. This methodology provides efficient access to a diverse range of 2-functionalized quinazolinone derivatives. acs.orgnih.gov
The dilithiated intermediate of this compound reacts efficiently with carbonyl electrophiles such as aldehydes and ketones. nih.govrsc.org The benzylic carbanion attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield a tertiary alcohol. These reactions proceed in very good yields and have been demonstrated with a variety of carbonyl compounds, including benzaldehyde, benzophenone, acetophenone, and cyclohexanone. nih.govrsc.org
| Reactant | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| Dilithiated 3-amino-2-ethyl-4(3H)-quinazolinone | Benzophenone | 3-Amino-2-(1,1-diphenyl-1-hydroxyprop-2-yl)-4(3H)-quinazolinone | Very Good | nih.gov |
| Dilithiated 3-amino-2-ethyl-4(3H)-quinazolinone | Cyclohexanone | 3-Amino-2-(1-(1-hydroxycyclohexyl)ethyl)-4(3H)-quinazolinone | Very Good | nih.gov |
| Dilithiated 3-amino-2-ethyl-4(3H)-quinazolinone | Acetophenone | 3-Amino-2-(1-phenyl-1-hydroxyprop-2-yl)-4(3H)-quinazolinone | Very Good | nih.gov |
| Dilithiated 3-amino-2-ethyl-4(3H)-quinazolinone | Benzaldehyde | 3-Amino-2-(1-phenyl-1-hydroxyprop-2-yl)-4(3H)-quinazolinone | Very Good | nih.gov |
Note: The table reflects reactions on the related 3-amino-2-ethyl-4(3H)-quinazolinone, which undergoes analogous dilithiation and reactivity.
The reaction of the dilithium reagents derived from 3-acylamino-4(3H)-quinazolinones with iodine does not yield the expected 2-iodo-substituted products. cardiff.ac.ukacs.org Instead, the reaction proceeds through an oxidative dimerization pathway. cardiff.ac.ukacs.org For the dilithium reagent of 3-acetylamino-4(3H)-quinazolinone (lithiated at C2), treatment with iodine results in the formation of 6,13-diacetyl-1,2,4,5-tetrazino[3,2-b:6,5-bʹ]bisquinazolin-7,14(6aH,13aH)-dione in 66% yield. cardiff.ac.uk This outcome suggests that the reaction involves a complex mechanism rather than a simple electrophilic substitution. cardiff.ac.uk
Reactions with Other Electrophiles for Diversification
The this compound scaffold can be functionalized by leveraging the acidity of the protons at the benzylic position of the 2-ethyl group. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated intermediate. This nucleophilic species readily reacts with a variety of electrophiles, allowing for the introduction of diverse substituents at the alpha-position of the ethyl group. acs.org This strategy provides a powerful method for the regioselective elaboration of the quinazolinone core. acs.org
The lithiated derivative of this compound has been shown to react efficiently with several classes of electrophiles, leading to new, more complex quinazolinone derivatives in very good yields. These reactions underscore the utility of directed metalation as a key strategy for the functional diversification of this heterocyclic system. acs.org
| Electrophile | Resulting Product Structure | Product Name | Yield (%) | Reference |
|---|---|---|---|---|
| Benzophenone | Substitution with a diphenyl(hydroxy)methyl group | 3-Acetylamino-2-(1-diphenyl(hydroxy)methyl)ethyl-4(3H)-quinazolinone | High | acs.org |
| Methyl Iodide | Methylation at the benzylic position | 3-Acetylamino-2-(1-methylethyl)-4(3H)-quinazolinone | High | acs.org |
| Cyclohexanone | Addition of a hydroxycyclohexyl group | 3-Acetylamino-2-(1-(1-hydroxycyclohexyl))ethyl-4(3H)-quinazolinone | High | acs.org |
| Phenyl isocyanate | Addition of a phenylcarbamoyl group | 3-Acetylamino-2-(1-phenylcarbamoyl)ethyl-4(3H)-quinazolinone | High | acs.org |
Nucleophilic Addition Reactions of the Quinazolinone Ring System
The quinazolinone ring itself is susceptible to nucleophilic attack, a reactivity pattern influenced by the electron-withdrawing nature of the carbonyl group and the ring nitrogen atoms. The C4 and C2 positions are the most common sites for nucleophilic aromatic substitution, particularly when substituted with good leaving groups. beilstein-journals.orgnih.govnih.gov However, in the absence of such leaving groups, strong nucleophiles can undergo addition reactions.
Specifically, 3-(acylamino)-4(3H)-quinazolinones react with potent nucleophiles like alkyllithium reagents to yield 1,2-addition products. acs.org The nucleophile attacks the electrophilic carbon of the C2=N3 imine bond, leading to the formation of a dihydroquinazolinone derivative. This reactivity highlights the ability of the quinazolinone core to participate in addition reactions, expanding its synthetic utility beyond simple substitution chemistry. The attack of a nucleophile on the C=O group can also occur, leading to ring-opening. researchgate.net
Oxidative Dimerization Pathways of Quinazolinone Derivatives
Quinazolinone derivatives can undergo oxidative dimerization, a process that links two monomeric units to form a larger, dimeric structure. This transformation can be initiated through various methods, including electrochemical oxidation or the use of chemical oxidants. nih.govacs.org For derivatives of 3-acetylamino-4(3H)-quinazolinone, a key pathway involves the lithiated intermediates.
The reaction of dilithiated 3-(acylamino)-2-methyl-4(3H)-quinazolinones with iodine does not result in iodination but instead yields oxidatively coupled dimeric structures. acs.org This reaction proceeds via the formation of a radical intermediate which then dimerizes. This pathway offers a direct method for synthesizing C-C linked dimers of quinazolinones, which are of interest for their potentially novel structural and biological properties. While demonstrated on the 2-methyl analogue, this reactivity is applicable to the 2-ethyl derivative as well.
Hydrolytic Cleavage of the N3-Amide Group
The N-acetylamino group at the 3-position of the quinazolinone ring is a key functional handle that can be readily removed under hydrolytic conditions. This deprotection step is crucial as it unmasks the 3-amino group, which is a versatile precursor for a wide range of subsequent transformations. acs.org
The cleavage of the amide bond can be effectively achieved under either acidic or basic conditions, affording the corresponding 3-amino-2-ethyl-4(3H)-quinazolinone in good yields. acs.org This reaction is fundamental for synthetic routes where the acetyl group serves as a protecting group for the N3-amino functionality or where the free amino group is required for further cyclization or derivatization reactions. nih.govnih.gov
| Reaction Condition | Product | Significance | Reference |
|---|---|---|---|
| Acidic Hydrolysis (e.g., HCl) | 3-Amino-2-ethyl-4(3H)-quinazolinone | Reveals the 3-amino group for further functionalization. | acs.org |
| Basic Hydrolysis (e.g., NaOH) | 3-Amino-2-ethyl-4(3H)-quinazolinone | Provides an alternative to acidic conditions for deprotection. | acs.org |
Cyclization and Annulation Reactions as Building Blocks for Fused Heterocycles
Following the hydrolytic removal of the acetyl group, the resulting 3-amino-2-ethyl-4(3H)-quinazolinone becomes a valuable building block for the synthesis of fused polycyclic heterocyclic systems. bohrium.com The presence of the nucleophilic 3-amino group adjacent to the quinazolinone ring allows for a variety of cyclization and annulation reactions. These reactions lead to the formation of new rings fused to the quinazoline (B50416) core, significantly increasing molecular complexity and providing access to novel chemical scaffolds. bohrium.comnih.gov
Derivatives of 3-aminoquinazolinone are known to react with various bifunctional reagents to construct fused five-, six-, or seven-membered rings. nih.govrsc.org For instance, condensation with aldehydes can lead to the formation of triazinoquinazolinones. nih.gov Similarly, reactions with dicarboxylic acids or their derivatives can be employed to build larger heterocyclic rings fused to the [a] face of the quinazolinone system. The versatility of the 3-amino group makes this class of compounds a cornerstone in the diversity-oriented synthesis of complex heterocyclic libraries. bohrium.comresearchgate.net
Spectroscopic Analysis of this compound Currently Unavailable
Following a comprehensive search of scientific literature and chemical databases, specific experimental and theoretical spectroscopic data for the compound this compound could not be located. Detailed research findings required to construct an in-depth article on its advanced spectroscopic characterization, including Fourier Transform Infrared (FT-IR) Spectroscopy, Laser-Raman Spectroscopy, Potential Energy Distribution (PED) analysis, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), are not presently available in the public domain.
While spectroscopic data exists for structurally related compounds, such as various quinazolinone derivatives, this information is not applicable for the specific analysis of this compound. The generation of a scientifically accurate and thorough article as per the user's request is contingent on the availability of published research data for this exact molecule. Without access to primary spectral data—including vibrational frequencies, chemical shifts, and vibrational mode assignments—it is not possible to fulfill the request for a detailed analysis and data tables.
Further research and publication by the scientific community would be necessary to provide the specific characterization data required for this compound.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful method for determining the connectivity of atoms within a molecule. For a compound with the complexity of 3-Acetylamino-2-ethyl-4(3H)-quinazolinone, 2D-NMR would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be expected to show correlations between the methyl and methylene (B1212753) protons of the ethyl group. It would also elucidate the coupling relationships between the protons on the quinazolinone's aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. For the target molecule, this would allow for the definitive assignment of each carbon atom in the ethyl group and the aromatic ring that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be instrumental in piecing together the molecular framework of this compound. For instance, it would show correlations from the protons of the ethyl group to the C2 carbon of the quinazolinone ring, and from the acetyl methyl protons to the carbonyl carbon of the acetyl group and potentially to the N3 nitrogen's neighboring carbons.
A hypothetical table of expected 2D-NMR correlations is presented below:
| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HMQC/HSQC Correlations (¹³C) | Expected HMBC Correlations (¹³C) |
| Ethyl -CH₂- | Ethyl -CH₃ | C of -CH₂- | C2 of quinazolinone, C of -CH₃ |
| Ethyl -CH₃ | Ethyl -CH₂- | C of -CH₃ | C of -CH₂- |
| Acetyl -CH₃ | None | C of -CH₃ | Carbonyl C of acetyl |
| Aromatic Protons | Adjacent Aromatic Protons | Attached Aromatic Carbons | Other Aromatic Carbons (2-3 bonds away) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses of functional groups. A plausible fragmentation pathway would involve the initial loss of the acetyl group, followed by fragmentation of the ethyl group and potentially the opening of the quinazolinone ring.
A table of expected major fragments is provided below:
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| [M]+ | Molecular ion of this compound |
| [M - 43]+ | Loss of the acetyl group (CH₃CO) |
| [M - 28]+ | Loss of ethene from the ethyl group |
| Further fragments | Resulting from the breakdown of the quinazolinone ring |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been found in the searched literature, analysis of closely related compounds, such as 3-amino-2-ethylquinazolin-4(3H)-one, suggests that the quinazolinone ring system is largely planar. nih.gov
A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the quinazolinone core and the orientation of the acetylamino and ethyl substituents. The conformation of the ethyl group and the rotational barrier around the N-N bond of the acetylamino group would be of particular interest.
A hypothetical data table of key geometric parameters is presented below:
| Parameter | Expected Value Range |
| C=O bond length (quinazolinone) | ~1.23 Å |
| C=O bond length (acetyl) | ~1.21 Å |
| C-N bond lengths (ring) | 1.3-1.4 Å |
| C-C bond lengths (aromatic) | ~1.39 Å |
| Dihedral angle (quinazolinone ring) | Near 0° (planar) |
The crystal packing of this compound would be dictated by intermolecular forces. The presence of a carbonyl group and an N-H group in the acetylamino moiety would make it a candidate for forming intermolecular hydrogen bonds. Furthermore, the planar quinazolinone ring system could facilitate π-π stacking interactions between adjacent molecules. nih.gov These interactions are crucial in determining the solid-state properties of the compound.
A summary of potential intermolecular interactions is provided in the table below:
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H of acetylamino | C=O of quinazolinone or acetyl |
| π-π Stacking | Quinazolinone aromatic ring | Quinazolinone aromatic ring of adjacent molecule |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of medium to large-sized molecules owing to its balance of computational cost and accuracy. Calculations for the analogous compound, 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, were performed using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set, providing a comprehensive understanding of its molecular and electronic properties.
Geometry Optimization and Equilibrium Structures (Bond Lengths, Bond Angles, Torsion Angles)
The geometry of 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one was optimized to determine its most stable conformation. The calculated bond lengths and angles show good correlation with experimental data obtained from X-ray crystallography, validating the chosen theoretical models. The optimized structure provides a detailed picture of the molecule's three-dimensional shape, including the planarity of the quinazolinone ring system and the orientation of the substituents.
Below are selected optimized geometric parameters for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, which can be considered indicative for 3-acetylamino-2-ethyl-4(3H)-quinazolinone.
Table 1: Selected Optimized Bond Lengths (Å) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one
| Bond | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|
| C2-N3 | 1.432 | 1.428 |
| N3-N15 | 1.415 | 1.411 |
| C4-O14 | 1.228 | 1.225 |
| C2-C11 | 1.509 | 1.508 |
| N1-C2 | 1.295 | 1.294 |
| C4-C4a | 1.472 | 1.470 |
| C8a-N1 | 1.388 | 1.385 |
Table 2: Selected Optimized Bond Angles (°) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one
| Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|
| N1-C2-N3 | 125.4 | 125.5 |
| C2-N3-C4 | 115.8 | 115.9 |
| N3-C4-C4a | 119.3 | 119.2 |
| C2-N3-N15 | 118.9 | 118.7 |
| O14-C4-N3 | 120.9 | 121.0 |
| C4a-C4-O14 | 119.8 | 119.8 |
| C5-C4a-C8a | 119.0 | 119.1 |
Torsion angles determine the spatial arrangement of the atoms. For the quinazolinone system, the key torsion angles indicate a high degree of planarity in the fused ring system, which is crucial for its electronic properties and potential intermolecular interactions. The orientation of the ethyl and diacetylamino groups relative to this plane is also defined by specific torsion angles.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
The vibrational frequencies for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one were calculated using DFT methods and compared with experimental data from FT-IR and Raman spectroscopy. The theoretical calculations aid in the assignment of the observed spectral bands to specific molecular vibrations. A good agreement between the calculated and experimental frequencies, often after applying a scaling factor to the theoretical values, confirms that the optimized geometry corresponds to a true energy minimum.
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP) | Assignment |
|---|---|---|---|
| C=O stretching | 1701 | 1715 | Carbonyl group stretch |
| C=N stretching | 1635 | 1640 | Quinazoline (B50416) ring C=N stretch |
| C-H stretching (aromatic) | 3065 | 3070 | Aromatic C-H stretch |
| C-H stretching (aliphatic) | 2980 | 2985 | Ethyl group C-H stretch |
| N-N stretching | 1080 | 1085 | N-N bond stretch |
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, the HOMO is primarily localized on the quinazolinone ring system, particularly the benzene (B151609) part, while the LUMO is distributed over the entire quinazolinone moiety.
Table 4: Calculated HOMO-LUMO Energies and Energy Gap (eV) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|
| HOMO Energy | -6.54 | -7.21 |
| LUMO Energy | -1.89 | -1.55 |
| Energy Gap (ΔE) | 4.65 | 5.66 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of the analogous diacetylamino compound, the negative potential (red and yellow regions) is concentrated around the carbonyl oxygen atom (O14) and the nitrogen atom of the acetyl group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms, particularly those of the aromatic ring and the amino group.
Quantum Chemical Reactivity Descriptors for Understanding Reaction Pathways
Specific studies on the quantum chemical reactivity descriptors for this compound are not detailed in the currently available scientific literature. However, these descriptors, derived from conceptual DFT, are generally used to predict the reactivity and selectivity of chemical reactions for related quinazolinone structures. Descriptors such as global hardness, softness, electronegativity, and the Fukui function can provide insights into the most probable sites for nucleophilic and electrophilic attack, helping to rationalize observed reaction pathways.
Theoretical Investigation of Reaction Mechanisms and Kinetics
Free Energy Profiles of Synthetic Routes and Key Intermediates
Detailed theoretical investigations into the reaction mechanisms, kinetics, and free energy profiles for the synthesis of this compound have not been reported in the searched literature. Such studies would typically involve mapping the potential energy surface for the reaction, identifying transition states and intermediates, and calculating activation energies. This information is crucial for optimizing reaction conditions and understanding the factors that control the formation of the final product. While computational studies on the mechanisms of other quinazolinone syntheses exist, specific data for this compound is not available.
Mechanistic Insights into Directed Lithiation and Electrophilic Attack
The functionalization of the quinazolinone core can be effectively achieved through directed lithiation, a process where a substituent directs the deprotonation to a specific position. For 3-acylamino-3H-quinazolin-4-ones, lithiation is regioselectively directed to the C-2 position of the quinazolinone ring. cardiff.ac.uk This reaction is typically performed using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). cardiff.ac.uk
The mechanism involves the coordination of the lithium amide to the carbonyl oxygen and the nitrogen of the 3-acylamino group. This coordination enhances the acidity of the proton at the C-2 position, facilitating its abstraction by the amide base. The resulting 2-lithio intermediate is a powerful nucleophile that can react with various electrophiles.
While this compound itself has been identified as a side product in certain reactions, the general mechanism for related 2-alkyl-3-amino-4(3H)-quinazolinones provides a clear model. cardiff.ac.uk For instance, the 2-ethyl analogue of 3-amino-4(3H)-quinazolinone undergoes double lithiation with LDA, leading to a dianion that readily reacts with electrophiles. nih.gov The reaction of this dianion with prochiral ketones has been observed to proceed with very high diastereoselectivity, indicating a highly organized transition state. nih.gov Theoretical studies on related systems suggest that the formation of mixed aggregates between the lithium reagents and the lithiated substrates can significantly influence the reaction mechanism and kinetics.
Proton Transfer Dynamics in Reaction Mechanisms
Proton transfer is a fundamental step in many organic reactions, including the lithiation of quinazolinones. While specific computational studies on the proton transfer dynamics for this compound are not extensively documented in publicly available literature, the mechanism can be inferred from general principles. The deprotonation at the C-2 position by LDA involves the transfer of a proton from the carbon center to the nitrogen atom of the diisopropylamide.
Computational models, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of this process. Such studies would calculate the activation energy barrier for the proton transfer, identify the transition state structure, and analyze the vibrational modes corresponding to the proton motion. These theoretical calculations are crucial for understanding the kinetics and thermodynamics of the deprotonation step, which is the rate-determining step in many directed lithiation reactions.
Molecular Modeling and Docking Studies
The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov Molecular modeling and docking studies are therefore essential computational techniques used to predict and analyze the potential of quinazolinone derivatives as therapeutic agents.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
In silico docking simulations are performed to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. These studies are foundational in drug discovery for identifying potential lead compounds. nih.gov For the broader class of quinazolinone derivatives, docking studies have revealed crucial interactions that underpin their biological activity.
For example, various quinazolinone compounds have been docked against targets like Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and various kinases. nih.govnih.gov These studies consistently show that the 4(3H)-quinazolinone moiety often plays a key role in binding, typically by forming hydrogen bonds with key amino acid residues in the hinge region of kinase active sites. nih.gov Other common interactions include π-stacking and van der Waals forces that contribute to the stability of the ligand-protein complex. nih.gov Although specific docking studies for this compound are not detailed in available research, its structure suggests it could form similar key interactions, with the acetylamino and ethyl groups available for further interactions that could enhance binding specificity and affinity.
Computational Approaches to Binding Affinity and Ligand-Target Recognition
Beyond simply predicting the binding pose, computational methods are used to estimate the binding affinity (e.g., ΔG or Kᵢ) of a ligand for its target. This provides a quantitative measure of how strongly the molecule binds. Techniques range from relatively simple scoring functions used in initial docking screens to more computationally intensive methods like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA, MM/GBSA).
MD simulations can provide insights into the dynamic stability of the predicted ligand-protein complex over time. arabjchem.org For various quinazolinone derivatives, these simulations have been used to confirm that the compounds remain stably bound within the active site of their target enzymes. arabjchem.org The binding affinity is a critical parameter for ligand-target recognition and is often correlated with experimental biological activity, such as IC₅₀ values. nih.gov For instance, studies on other quinazolinones have shown a good correlation between calculated binding affinity and experimentally determined cytotoxic activity against cancer cell lines. nih.gov These computational approaches are vital for prioritizing synthesized compounds for further in vitro and in vivo testing and for guiding the rational design of more potent analogues.
Structure Activity Relationships Sar in Quinazolinone Derivatives
General Principles of Structure-Activity Relationships for the Quinazolinone Scaffold
The 4(3H)-quinazolinone core is a fundamental pharmacophore, and its biological activity is intrinsically linked to specific structural features. For antiepileptic activity, certain requirements must be met for effective binding to receptors like the GABA-A receptor. mdpi.com These include the presence of the quinazolinone moiety acting as a hydrophobic domain, the N1 atom serving as an electron donor, and the carbonyl group at position 4 acting as a hydrogen bonding site. mdpi.com The lipophilicity of the quinazolinone system is another crucial factor, as it facilitates penetration through the blood-brain barrier, a key attribute for targeting central nervous system disorders.
Impact of Substituents on Quinazolinone Biological Activity
The therapeutic versatility of the quinazolinone scaffold can be largely attributed to the diverse range of substituents that can be incorporated into its structure. The following sections explore the specific impact of these modifications at key positions.
Influence of C2-Position Substituents on Activity Profile
The substituent at the C2-position of the quinazolinone ring plays a pivotal role in defining the compound's biological activity. For instance, the presence of a methyl or thiol group at this position is considered essential for antimicrobial activity. nih.gov In the context of anticonvulsant activity, the introduction of an electron-donating substituent at the C2-position, particularly when combined with a bulkier nucleus, has been shown to enhance potency. mdpi.com
Furthermore, the nature of the C2-substituent can differentiate between sedative and anticonvulsant properties. Studies have shown that replacing a simple alkyl group with more complex moieties, such as 2-(2-arylethenyl) groups, can confer protection against maximal electroshock (MES)-induced seizures.
Role of the N3-Acylamino Moiety and its Modifications
The substituent at the N3-position is a critical determinant of the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives. The introduction of an acylamino group at this position, as seen in 3-Acetylamino-2-ethyl-4(3H)-quinazolinone, can significantly influence the molecule's interaction with its biological targets.
Variations in the N3-substituent have been extensively explored to optimize anticonvulsant activity. For example, compounds with an allyl radical at the N3-position have generally exhibited higher activity compared to those with a benzyl (B1604629) group. mdpi.com Similarly, a butyl substitution at this position has been found to have a significant effect on preventing the spread of seizure discharge and raising the seizure threshold. In contrast, while benzyl substitution can also lead to strong anticonvulsant activity, it may offer less seizure prevention compared to a butyl group. nih.gov The presence of a 2-aminophenyl group at the N3-position has also been shown to favor anticonvulsant activity. nih.gov
Effects of Substituents on the Benzenoid Ring System
Substitutions on the benzenoid portion of the quinazolinone scaffold (positions 5, 6, 7, and 8) provide another avenue for modulating biological activity. The presence of halogen atoms, particularly at positions 6 and 8, has been shown to enhance antimicrobial properties. nih.gov For anticonvulsant activity, the introduction of a chlorine atom at the C7 position has been found to be favorable. nih.gov
Quantitative structure-activity relationship (QSAR) studies have further illuminated the importance of electronic effects of substituents on the benzenoid ring. For instance, in a series of N-substituted-6-fluoro-quinazoline-4-amines, it was observed that electron-withdrawing groups attached to an aromatic ring at the para-position of a substituent at the 4-position of the quinazoline (B50416) core produced more potent anticonvulsant activity than electron-donating groups. mdpi.com
SAR in Relation to Specific Biological Activity Categories
The principles of structure-activity relationships are best understood when examined within the context of a specific biological activity. The following section details the structural modulations that have been found to be crucial for the anticonvulsant effects of quinazolinone derivatives.
Anticonvulsant Activity and Structural Modulations
The anticonvulsant activity of quinazolinone derivatives is often attributed to their ability to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. mdpi.com The quinazolinone scaffold itself provides the necessary hydrophobic domain for receptor interaction. mdpi.com
Key structural features that influence anticonvulsant potency include:
N1 Atom: Acts as an electron donor, crucial for binding to the GABA-A receptor. mdpi.com
C4-Carbonyl Group: Functions as a hydrogen bond acceptor. mdpi.com
C2-Substituent: Electron-donating groups at this position tend to increase activity. mdpi.com
N3-Substituent: The nature of this substituent significantly impacts potency, with allyl and butyl groups often showing favorable effects. mdpi.comnih.gov
Benzenoid Ring Substituents: Halogenation, particularly at the C7 position, can enhance anticonvulsant activity. nih.gov
The following table summarizes the anticonvulsant activity of a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, highlighting the impact of different substituents.
| Compound | R1 (C2-Position) | R2 (N3-Position) | Protection against PTZ-induced seizures (%) |
| 7a | p-CH3O-C6H4- | Allyl | 100 |
| 8b | p-CN-C6H4- | Benzyl | 100 |
| 1a | p-Br-C6H4- | Allyl | High |
| 1b | p-Br-C6H4- | Benzyl | Moderate |
| 2a | C6H5- | Allyl | High |
| 2b | C6H5- | Benzyl | Inactive |
| 9a | H2N- | Allyl | Low |
| 9b | H2N- | Benzyl | Inactive |
Data adapted from in vivo studies on mice using the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com
The data clearly indicates that an allyl group at the N3-position generally confers higher anticonvulsant activity compared to a benzyl group. Furthermore, electron-donating (p-methoxy) and electron-withdrawing (p-cyano) groups on an aryl substituent at the C2-position can both lead to high levels of protection, suggesting a complex interplay of electronic and steric factors in determining anticonvulsant efficacy.
Another study on a series of N-substituted-6-fluoro-quinazoline-4-amines demonstrated the importance of para-substituted electron-withdrawing groups on an aromatic amine at the 4-position for anticonvulsant activity.
| Compound | Substituent on Phenyl Ring (para-position) | ED50 (mg/kg) in scPTZ test |
| 5d | 4-Bromo | 140 |
| 5b | 4-Chloro | 152 |
| 5c | 4-Fluoro | 165 |
| Methaqualone | - | 200 |
| Valproate | - | 300 |
Data from anticonvulsant screening in mice using the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com
These findings underscore the critical role of systematic structural modifications in the rational design of novel and more potent quinazolinone-based anticonvulsant agents.
Antimicrobial Activity (Antibacterial, Antifungal) and SAR Principles
Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention for their broad spectrum of antimicrobial activities. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the structural requirements for their antibacterial and antifungal actions, guiding the synthesis of more potent agents. nih.govresearchgate.net
The antimicrobial potency of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. nih.gov Key positions that have been extensively studied for substitution are positions 2, 3, 6, and 8. nih.govmdpi.com
Substitutions at Position 2: The presence of a methyl, amine, or thiol group at the 2-position is often considered essential for antimicrobial activity. nih.gov For instance, the introduction of heterocyclic moieties like pyridine (B92270) or triazole at this position has been shown to yield compounds with notable antibacterial and antifungal properties.
Substitutions at Position 3: A substituted aromatic ring at the 3-position is a critical determinant for antimicrobial efficacy. nih.gov Modifications at this position, such as the introduction of a substituted phenylimino thiazolidinone group, have resulted in compounds with good activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org
Substitutions at Positions 6 and 8: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring can enhance antimicrobial activity. nih.govnih.gov This is often attributed to the increased lipophilicity, which may facilitate better penetration through the bacterial cell wall. eco-vector.com
Combined Substitutions: Often, the synergistic effect of substitutions at multiple positions leads to enhanced antimicrobial potency. For example, compounds bearing a fluoro group in combination with urea (B33335) or thiourea (B124793) moieties have demonstrated highly potent activity. nih.gov Similarly, derivatives with a naphthyl radical, which increases hydrophobicity, have shown a pronounced bacteriostatic effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
The mechanism of action for the antimicrobial effects of quinazolinone derivatives can vary and may involve interaction with the bacterial cell wall or DNA structures. nih.gov Some derivatives have been found to act as inhibitors of bacterial enzymes like MurA, which is essential for peptidoglycan biosynthesis. researchgate.net
Table 1: Structure-Activity Relationships of Quinazolinone Derivatives for Antimicrobial Activity
| Position of Substitution | Nature of Substituent | Effect on Activity | Reference(s) |
|---|---|---|---|
| 2 | Methyl, Amine, Thiol groups | Essential for activity | nih.gov |
| 3 | Substituted Aromatic Ring | Essential for activity | nih.gov |
| 6 and 8 | Halogen Atoms (e.g., Cl, Br) | Enhances activity | nih.govnih.gov |
| - | Combination of Urea/Thiourea and Fluoro group | Highly potent activity | nih.gov |
| - | Naphthyl Radical | Increased bacteriostatic effect | eco-vector.com |
Antiviral Activity and Structural Determinants
The quinazolinone scaffold has also been explored for its potential antiviral applications, with research identifying key structural features that contribute to this activity. nih.govnih.gov The development of novel antiviral agents based on this heterocyclic system is an active area of investigation. nih.govresearchgate.net
SAR studies have indicated that substitutions at various positions of the quinazolinone ring are crucial for antiviral potency. For instance, 2,3-disubstituted quinazolinone derivatives are considered potent synthetic intermediates for developing antiviral agents.
Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of coronaviruses. nih.gov A scaffold-hopping strategy based on the natural product cajanine led to the identification of quinazoline derivatives with potent antiviral efficacy against Human Coronavirus OC43 (HCoV-OC43). nih.gov The preliminary mechanism of action for these compounds appears to be at the early stage of viral infection. nih.gov
In the context of other viral targets, myricetin (B1677590) derivatives containing a quinazolinone moiety have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). acs.org One of the highly active compounds from this series was found to have a strong affinity for the TMV coat protein (TMV-CP), suggesting this as a potential mechanism of action. acs.org
Furthermore, the introduction of a nitro group has been suggested as a potential pharmacophore for the development of new antiviral drugs, including those targeting SARS-CoV-2. researchgate.net Salicylamide derivatives, which can be conceptually related to the quinazolinone structure, have also demonstrated broad antiviral activities. researchgate.net
Table 2: Structural Determinants for Antiviral Activity of Quinazolinone Derivatives
| Structural Feature | Target Virus/Mechanism | Effect on Activity | Reference(s) |
|---|---|---|---|
| 2,3-Disubstitution | General Antiviral | Potent activity | |
| Scaffold-hopping from Cajanine | HCoV-OC43 (early stage of infection) | Potent antiviral efficacy | nih.gov |
| Myricetin moiety | Tobacco Mosaic Virus (TMV-CP inhibition) | Good antiviral activity | acs.org |
| Nitro group | SARS-CoV-2 Mpro enzyme | Promising inhibitory activity | researchgate.net |
Anticancer Activity and Structural Features
The quinazolinone nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity. nih.govresearchgate.net Extensive SAR studies have been conducted to identify the structural features that govern their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov
The anticancer potency of quinazolinone derivatives is highly dependent on the substitution pattern around the core structure. mdpi.com Key structural modifications that have been shown to enhance anticancer activity include:
Substitutions at Position 3: The presence of a 2-chloro benzylideneamine group at the 3-position of the quinazoline ring has been observed to improve potency and broaden the spectrum of activity. nih.gov
Fusion with other Heterocycles: Quinazolinone derivatives fused with an imidazolone (B8795221) ring have shown potent anticancer activities. The presence of an electron-donating methoxy (B1213986) group on the phenyl ring of the imidazolone moiety further enhances this activity. nih.gov
Substitutions at the 2- and 4-positions: An electron-withdrawing group at position 4 of a phenacyl group linked to 2-mercapto-3H-quinazolin-4-one is favorable for antitumor activity. nih.gov Additionally, 4-aminoquinazoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR). nih.gov
Introduction of a Sulfamate (B1201201) Motif: Quinazolinone-based agents incorporating an aryl sulfamate motif have been designed as microtubule disruptors. These compounds have shown potent antiproliferative activity against breast and prostate tumor cell lines. acs.org
The mechanisms through which quinazolinone derivatives exert their anticancer effects are diverse and include the inhibition of crucial cellular targets such as tubulin polymerization, EGFR, and poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.comnih.govacs.org Some derivatives also induce apoptosis in cancer cells. nih.govontosight.ai
Table 3: Structural Features of Quinazolinone Derivatives for Anticancer Activity
| Structural Feature | Mechanism of Action/Target | Effect on Activity | Reference(s) |
|---|---|---|---|
| 2-Chloro benzylideneamine at position 3 | Not specified | Improved potency and broad spectrum | nih.gov |
| Fused Imidazolone ring with methoxy group | Not specified | Potent activity | nih.gov |
| Electron-withdrawing group at position 4 of phenacyl group | Not specified | Favorable for antitumor activity | nih.gov |
| 4-Aminoquinazoline | EGFR inhibition | Good inhibitory activity | nih.gov |
| Aryl sulfamate motif | Tubulin polymerization inhibition | Potent antiproliferative activity | acs.org |
| Schiff base derivatives | Apoptosis induction | Cytotoxic activity | nih.gov |
CNS-Related Activities (e.g., CNS Depressants) and Structural Correlations
Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system (CNS), particularly as CNS depressants. ijpp.comnih.gov The discovery of methaqualone as a sedative-hypnotic spurred significant research into the structure-activity relationships of this class of compounds for their hypnotic and anticonvulsant properties. ijpp.comnih.gov
SAR studies have revealed that the CNS depressant activity of quinazolinones is largely influenced by the substituents at the 2 and 3-positions of the quinazolinone ring. ijpp.com
2,3-Disubstituted Quinazolin-4-ones: A number of 2-alkyl-3-aryl-quinazol-4-ones have been shown to have a profound influence on the normal functional activity of the brain. ijpp.com The nature of the alkyl group at position 2 and the aryl group at position 3 are critical for modulating the hypnotic and anticonvulsant effects. ijpp.com
More recent research has continued to explore the potential of quinazolinone derivatives as CNS depressant agents. For example, a series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov Several compounds in this series exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov
Furthermore, novel 7-substituted-4(3H)-quinazolinone derivatives have been designed and synthesized, with some showing promising anticonvulsant activity and lower neurotoxicity compared to reference drugs. researchgate.net The introduction of a piperazine (B1678402) moiety at the 2-position of 3-phenyl-4(3H)-quinazolinone has also yielded compounds with significant antianxiety activity. ijpsdronline.com
Table 4: Structural Correlations of Quinazolinone Derivatives for CNS Depressant Activity
| Structural Feature | Type of CNS Activity | Effect on Activity | Reference(s) |
|---|---|---|---|
| 2-Alkyl-3-aryl substitution | Hypnotic, Anticonvulsant | Profound influence on brain activity | ijpp.com |
| 2-Styryl-3-(5-substituted-1,3,4-thiadiazol-2-yl) substitution | Sedative-hypnotic, CNS depressant | Significant activity | nih.gov |
| 7-Substitution | Anticonvulsant | Advanced activity with lower neurotoxicity | researchgate.net |
| 2-(Substituted Aryl)-piperazine-3-phenyl substitution | Antianxiety | Significant activity | ijpsdronline.com |
Mechanistic Investigations of Biological Activities
Identification of Molecular Targets and Pathways
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to numerous biological targets with high affinity. mdpi.comnih.gov Identifying these targets is the first step in understanding the compound's mechanism of action.
Enzyme Inhibition Studies
The 4(3H)-quinazolinone structure is a cornerstone for the design of various enzyme inhibitors, particularly in the field of oncology. ijpca.org
Kinase Inhibition: A significant body of research has focused on quinazolinone derivatives as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. mdpi.com Derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov They also target serine/threonine kinases like Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A, which are key regulators of the cell cycle. mdpi.comnih.gov For example, certain 2,3-disubstituted quinazolinones have demonstrated potent, dual inhibitory action against both EGFR and BRAFV600E, a mutated kinase implicated in melanoma. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The quinazolinone scaffold has been utilized as a bioisostere for other chemical cores to develop inhibitors of PARP-1, an enzyme critical for DNA repair. researchgate.netrsc.org By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells that have existing DNA repair defects. researchgate.net
Other Enzyme Targets: While extensive data exists for kinase and PARP inhibition, the 4(3H)-quinazolinone scaffold has been investigated for activity against a wide array of other enzymes. Though specific inhibition data for 3-Acetylamino-2-ethyl-4(3H)-quinazolinone against enzymes like Penicillin-Binding Proteins, Carbonic Anhydrase, Dihydrofolate Reductase, or Thymidylate Synthase is not prominently available, the structural versatility of the quinazolinone core makes these plausible areas for future investigation. nih.gov
Interactive Data Table: Enzyme Inhibition by Representative Quinazolinone Derivatives
Below is a summary of the inhibitory activity of various quinazolinone derivatives against several key enzyme targets. Note that these are examples from the broader chemical class and not specific data for this compound.
| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| Quinazolinone-pyrimidine hybrid (Comp. 18) | EGFR | 110 ± 10 nM | nih.gov |
| Quinazolinone-pyrimidine hybrid (Comp. 18) | BRAFV600E | 140 ± 10 nM | nih.gov |
| Quinazolinone-based derivative (Comp. 12c) | PARP-1 | 30.38 nM | researchgate.netrsc.org |
| Quinazolinone-based derivative (Olaparib) | PARP-1 | 27.89 nM | rsc.org |
Exploration of Receptor Interaction Mechanisms
The interaction of quinazolinone compounds with receptors, particularly receptor tyrosine kinases like EGFR, has been a major focus of mechanistic studies.
ATP-Competitive Binding: Many quinazolinone-based kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. This direct competition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cell proliferation. nih.gov
Allosteric Inhibition: More recently, novel quinazolinone derivatives have been developed as allosteric inhibitors of EGFR. nih.gov These compounds bind to a pocket adjacent to the ATP site, inducing a conformational change that inactivates the enzyme. This mechanism is particularly promising for overcoming drug resistance caused by mutations in the ATP-binding site itself. nih.gov
Cellular Mechanisms of Action (General Research Approaches)
Beyond direct enzyme inhibition, the biological effects of these compounds are assessed through their impact on whole cells. These studies reveal the ultimate consequences of their molecular interactions, such as halting cell growth or inducing cell death.
Investigation of Inhibition of Cellular Proliferation
A primary indicator of the anticancer potential of quinazolinone derivatives is their ability to inhibit the proliferation of cancer cells (cytotoxic or antiproliferative activity). This is typically quantified using assays like the MTT assay, which measures cell viability. Numerous studies have demonstrated that various 2,3-disubstituted 4(3H)-quinazolinones exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including those from lung, breast, colon, and prostate cancers. nih.govnih.gov For instance, certain quinazolinone-thiazole hybrids have been shown to efficiently inhibit the growth of PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cells in a dose-dependent manner. nih.gov
Interactive Data Table: Cytotoxic Activity of a Representative Quinazolinone-Thiazole Hybrid (Compound A3)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| PC3 | Prostate Cancer | 10 µM | nih.gov |
| MCF-7 | Breast Cancer | 10 µM | nih.gov |
| HT-29 | Colon Cancer | 12 µM | nih.gov |
Studies on the Induction of Apoptosis and Cell Cycle Modulation
A key mechanism by which many anticancer agents, including quinazolinone derivatives, exert their effects is by inducing programmed cell death, or apoptosis. mdpi.com
Induction of Apoptosis: Studies have shown that quinazolinone compounds can trigger apoptosis, which is often observed through methods like Annexin V/PI staining and flow cytometry. nih.gov The process frequently involves the activation of caspases, a family of proteases that execute the apoptotic program. The appearance of characteristic morphological changes, such as chromatin condensation, further confirms the induction of apoptosis. ijpca.org
Cell Cycle Modulation: Quinazolinones can also interfere with the normal progression of the cell cycle. nih.gov By inhibiting key regulatory enzymes like CDKs or Aurora Kinases, these compounds can cause cells to arrest in specific phases of the cell cycle, commonly the G2/M phase. mdpi.commdpi.com This arrest prevents the cells from dividing and can ultimately lead to apoptosis. For example, certain quinazolinone derivatives designed as PARP-1 inhibitors were found to cause cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.netrsc.org
Analysis of Gene Expression Modulation
The interaction of a compound with its molecular targets can lead to downstream changes in gene expression, which can be a crucial part of its mechanism of action. One study on antiviral 2-aryl-4(3H)-quinazolinone derivatives found that their activity was linked to the up-regulation of pathogenesis-related (PR) genes. Specifically, the compound designated III-31 was found to induce the expression of PR-1a and PR-5. semanticscholar.org This suggests a mechanism where the compound enhances the host's defense response, thereby inhibiting virus proliferation and movement. semanticscholar.org
Elucidation of Impact on Bacterial Cell Wall Synthesis
The bacterial cell wall is a crucial structure for the survival of bacteria, making it an excellent target for antimicrobial agents. Several studies have indicated that derivatives of the 4(3H)-quinazolinone scaffold can exert their antibacterial effects by interfering with the biosynthesis of the bacterial cell wall. This is a mechanism shared with well-known antibiotics like β-lactams.
Research has led to the discovery of novel 4(3H)-quinazolinone derivatives through in silico screening of large compound libraries. acs.orgnih.gov These computational methods identified compounds with the potential to bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. acs.orgnih.gov
Subsequent experimental validation has shown that some of these quinazolinone derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.orgnih.gov One study identified a 4(3H)-quinazolinone derivative that inhibits both PBP1 and PBP2a in MRSA. acs.orgnih.gov This dual-targeting capability is a promising feature for overcoming antibiotic resistance. acs.orgnih.gov The activity of these compounds was found to be specific to Gram-positive bacteria, with little to no effect on Gram-negative organisms. acs.org
The structure-activity relationship (SAR) of this class of antibacterials has been investigated, revealing that modifications to different parts of the quinazolinone core can significantly impact their efficacy. acs.org For instance, the nature of the substituents at various positions on the quinazolinone ring system plays a critical role in the antibacterial potency. mdpi.com
| Compound Class | Bacterial Target | Affected Pathway | Primary Organism(s) |
| 4(3H)-Quinazolinone Derivatives | Penicillin-Binding Protein 1 (PBP1) | Cell Wall Biosynthesis | Staphylococcus aureus |
| 4(3H)-Quinazolinone Derivatives | Penicillin-Binding Protein 2a (PBP2a) | Cell Wall Biosynthesis | Methicillin-Resistant Staphylococcus aureus (MRSA) |
Advanced Theoretical Approaches to Mechanistic Elucidation in Biological Systems
In recent years, advanced theoretical and computational methods have become indispensable tools for understanding the mechanisms of action of bioactive molecules at a molecular level. For quinazolinone derivatives, these approaches have been instrumental in identifying potential biological targets and elucidating the structural basis for their antibacterial activity.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Numerous studies have employed molecular docking to investigate the interactions of quinazolinone derivatives with various bacterial enzymes. For example, docking studies have been used to model the binding of these compounds to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govajbasweb.com These studies have helped to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are important for the inhibitory activity of these compounds. nih.gov
In addition to DNA gyrase, other bacterial proteins have been investigated as potential targets for quinazolinone derivatives using molecular docking. These include Sortase A, an enzyme involved in the virulence of Gram-positive bacteria, and tyrosyl-tRNA synthetase, which is essential for protein synthesis. nih.govresearchgate.net
In silico screening of large chemical libraries has also proven to be a powerful strategy for the discovery of new quinazolinone-based antibacterial agents. acs.orgnih.gov This approach involves computationally evaluating millions of compounds for their potential to bind to a specific biological target. This method led to the identification of a novel 4(3H)-quinazolinone antibacterial that targets penicillin-binding proteins. acs.orgnih.gov
Furthermore, quantum chemical calculations , such as Density Functional Theory (DFT), have been used to characterize the electronic and structural properties of synthesized quinazolinone derivatives. tandfonline.com These calculations can provide insights into the reactivity and stability of the molecules, which can be correlated with their biological activity.
| Theoretical Approach | Biological Target/System | Key Findings |
| Molecular Docking | DNA Gyrase | Identification of key binding interactions and potential for inhibition of DNA replication. nih.govajbasweb.com |
| Molecular Docking | Penicillin-Binding Proteins (PBPs) | Prediction of binding modes in the active site, supporting the inhibition of cell wall synthesis. acs.orgnih.gov |
| In Silico Screening | PBP2a Active Site | Successful identification of novel quinazolinone-based antibacterial compounds. acs.orgnih.gov |
| Quantum Chemical Calculations (DFT) | Quinazolinone Derivatives | Characterization of electronic and structural properties of the molecules. tandfonline.com |
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinazolinone derivatives is an active area of research, with a growing emphasis on green and sustainable chemistry. dntb.gov.uamdpi.com Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and complex purification procedures. To address these limitations, researchers are exploring innovative and eco-friendly alternatives.
One promising approach involves the use of deep eutectic solvents (DESs) and microwave-assisted synthesis. mdpi.comtandfonline.com DESs, which are mixtures of hydrogen bond donors and acceptors, offer a greener alternative to conventional organic solvents due to their low toxicity, biodegradability, and recyclability. mdpi.com Microwave irradiation has been shown to significantly reduce reaction times, increase product yields, and minimize the formation of byproducts in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id For instance, a microwave-assisted method for this specific synthesis required only 5 minutes at 800 watts, yielding an 87% product, compared to a 10-hour conventional heating method that yielded 79%. uin-malang.ac.id
Furthermore, the development of catalyst-free and metal-free reaction conditions is a key focus. researchgate.netmdpi.com Researchers have successfully synthesized quinazolin-4(3H)-ones using hydrogen peroxide (H2O2) as a green oxidant, avoiding the need for transition metal catalysts. acs.org Other sustainable approaches include one-pot multicomponent reactions, which streamline the synthetic process by combining multiple steps into a single operation, thereby reducing waste and improving efficiency. researchgate.net The use of readily available and environmentally benign catalysts, such as triethanolamine/NaCl in aqueous media, is also being explored. dntb.gov.ua
These advancements in synthetic methodologies are not only environmentally conscious but also pave the way for the efficient and cost-effective production of diverse libraries of quinazolinone derivatives for biological screening.
Table 1: Comparison of Conventional and Green Synthetic Methods for Quinazolinones
| Feature | Conventional Methods | Green/Sustainable Methods |
| Solvents | Often toxic and volatile organic solvents | Deep eutectic solvents, water, solvent-free conditions |
| Catalysts | Heavy metals, harsh acids/bases | Benign catalysts (e.g., H2O2), catalyst-free systems |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Yields | Variable | Often improved |
| Waste Generation | Significant | Minimized |
Advanced Computational Design and Virtual Screening of Quinazolinone Derivatives
The integration of computational tools has revolutionized the drug discovery process, enabling the rational design and rapid screening of large libraries of compounds. For quinazolinone derivatives, in silico methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening are being extensively used to identify promising new drug candidates. researchgate.netresearchgate.net
QSAR studies help in understanding the relationship between the chemical structure of quinazolinone derivatives and their biological activity. nih.govresearchgate.net By identifying key structural features that contribute to potency and selectivity, QSAR models can guide the design of new molecules with enhanced therapeutic properties. elsevierpure.com For example, 3D-QSAR models have been employed to design novel pyrazolo[4,3-h]quinazoline derivatives as potent CDK2 inhibitors. elsevierpure.com
Molecular docking simulations provide insights into the binding interactions between quinazolinone ligands and their biological targets at the atomic level. nih.gov This information is crucial for optimizing the affinity and specificity of the compounds. Virtual screening of large chemical libraries against specific protein targets, such as Janus kinase 2 (JAK2) or epidermal growth factor receptor (EGFR), has successfully identified novel quinazolinone-based inhibitors. nih.govnih.gov A notable example is the identification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a JAK2 inhibitor through virtual screening, which was subsequently confirmed by experimental assays. nih.gov
The application of these computational approaches accelerates the hit-to-lead optimization process, reduces the reliance on expensive and time-consuming experimental screening, and ultimately facilitates the discovery of more effective and safer drugs. doaj.org
Exploration of Underexplored Biological Activities and Target Identification
While quinazolinones are well-known for their anticancer, antimicrobial, and anti-inflammatory properties, there is a vast, unexplored landscape of potential biological activities. nih.govsemanticscholar.orgmdpi.com Future research will likely focus on screening quinazolinone libraries against a broader range of therapeutic targets to uncover novel applications.
Emerging areas of interest include the investigation of quinazolinone derivatives as antiviral, antidiabetic, and neuroprotective agents. nih.govmdpi.com For instance, certain quinazolinone-based compounds have shown promising activity against various viruses, and their potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) for the treatment of diabetes is being explored. researchgate.net The ability of some quinazolinones to penetrate the blood-brain barrier also makes them attractive candidates for targeting central nervous system disorders. mdpi.com
The identification of novel molecular targets for quinazolinone compounds is another critical area of research. nih.gov Techniques such as chemical proteomics and reverse genetics can be employed to elucidate the mechanism of action of bioactive quinazolinones and identify their protein binding partners. For example, recent studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a target for certain quinazolin-4(3H)-ones with anti-angiogenic and anticancer activity. nih.gov Unraveling these targets will not only provide a deeper understanding of the pharmacological effects of quinazolinones but also open up new avenues for therapeutic intervention. nih.gov
Table 2: Selected Biological Activities and Potential Targets of Quinazolinone Derivatives
| Biological Activity | Potential Molecular Target(s) |
| Anticancer | EGFR, VEGFR-2, Tubulin, CDK2, JAK2 |
| Antibacterial | DNA gyrase, Dihydrofolate reductase |
| Antifungal | Various fungal enzymes |
| Anti-inflammatory | COX-1/2, 5-LOX |
| Antiviral | Viral enzymes (e.g., reverse transcriptase, protease) |
| Antidiabetic | DPP-4, α-amylase, α-glucosidase |
| Neuroprotective | Cholinesterases |
Design of Multi-Targeted Ligands Based on the Quinazolinone Scaffold
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to a growing interest in the development of multi-targeted ligands, or "magic shotguns," that can simultaneously modulate multiple biological targets involved in a disease pathway. nih.gov
The quinazolinone scaffold is an ideal framework for the design of such multi-targeted agents due to its synthetic tractability and ability to interact with a diverse range of protein targets. researchgate.net The strategy of molecular hybridization, which involves combining the quinazolinone core with other pharmacologically active moieties, has emerged as a powerful approach for creating novel multi-functional molecules. nih.govnih.gov
For example, hybrid molecules incorporating both a quinazolinone and a pyrazole carbamide moiety have been designed as potent antifungal agents. nih.gov In the realm of cancer therapy, researchers are developing quinazolinone-based compounds that can dually inhibit receptor tyrosine kinases (RTKs) and tubulin polymerization, thereby targeting both angiogenesis and cell proliferation. nih.gov This approach aims to overcome the drug resistance often associated with single-target therapies and to achieve synergistic therapeutic effects. nih.gov
The rational design of these multi-targeted ligands, often guided by computational modeling, represents a sophisticated and promising direction in drug discovery, with the potential to yield more effective and durable treatments for complex diseases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
